molecular formula C15H13N5OS B2466790 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile CAS No. 1223918-81-7

2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile

Cat. No.: B2466790
CAS No.: 1223918-81-7
M. Wt: 311.36
InChI Key: SRRMJYVEEKWCDK-UHFFFAOYSA-N
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Description

2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile (CAS 1223918-81-7) is a synthetically valuable triazolopyrazine derivative with a molecular formula of C15H13N5OS and a molecular weight of 311.36 g/mol . This compound features a fused triazole and pyrazine core structure, substituted with a 3,4-dimethylphenyl group and a sulfanylacetonitrile chain, making it a versatile intermediate in pharmaceutical research and drug discovery . Compounds based on the triazolopyrazine scaffold are of significant interest in medicinal chemistry for developing novel therapeutic agents. Research into structurally similar triazole and triazine derivatives has demonstrated potent biological activities, including anticancer properties. These related compounds have been shown to induce apoptosis in cancer cell lines, such as breast cancer MCF-7 and MDA-MB-231 cells, by activating key executioner caspases (3/7, 8, and 9) and modulating proteins like p53 and Bax . Furthermore, analogous compounds have exhibited antimicrobial properties, with some derivatives acting as inhibitors of bacterial virulence factors like the Type III secretion system (T3SS) . The presence of the sulfanyl group and the electron-withdrawing nitrile functionality provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop targeted inhibitors. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-3-4-12(9-11(10)2)19-6-7-20-13(14(19)21)17-18-15(20)22-8-5-16/h3-4,6-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMJYVEEKWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazolopyrazine core is reacted with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Sulfanyl Acetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, alkoxides; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Anti-Cancer Activity :
    Preliminary studies suggest that compounds with similar structures to 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile exhibit activity against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes associated with cancer progression or the modulation of signaling pathways involved in cell proliferation.
  • Anti-Inflammatory Properties :
    The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases.
  • Antimicrobial Activity :
    Triazole derivatives have been reported to possess antimicrobial properties. This compound could be evaluated for its effectiveness against various bacterial and fungal pathogens.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis methods. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfur moiety via thiolation reactions.
  • Final acetonitrile incorporation through nucleophilic substitution reactions.

Case Study 1: Anti-Cancer Activity

A study conducted on a series of triazole derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of Inflammatory Pathways

Research has shown that similar triazole compounds can effectively inhibit the NF-kB signaling pathway involved in inflammation. In vitro assays revealed that treatment with these compounds led to a decrease in the expression levels of pro-inflammatory markers such as TNF-alpha and IL-6.

Chemical Reactivity and Mechanism

Understanding the reactivity of this compound is crucial for its application in drug development. The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding interactions with target proteins. Additionally, π-stacking interactions due to the aromatic rings enhance binding affinity to biological targets.

Mechanism of Action

The mechanism of action of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their signaling pathways and leading to various cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and affecting processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile: shares structural similarities with other triazolopyrazine derivatives, such as:

Biological Activity

The compound 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile , identified by the CAS number 1223910-83-5 , is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole and pyrazine structure which contributes to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O3S . The presence of multiple functional groups within its structure enhances its reactivity and interaction with biological targets.

Key Structural Features:

  • Triazole Ring: Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Pyrazine Moiety: Contributes to the compound's ability to interact with biological receptors and enzymes.
  • Sulfanyl Group: May enhance biological activity through increased binding affinity to target sites.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. In particular, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies: Compounds with similar structures demonstrated cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The synthesized compounds exhibited IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
Compound AMCF-715.8
Compound BBel-740212.5

Antioxidant Activity

The antioxidant properties of similar triazole derivatives have been evaluated extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

  • Mechanism of Action: The antioxidant activity is often attributed to their ability to activate cellular pathways that mitigate oxidative damage .

Anti-inflammatory Properties

Triazole derivatives have also been reported to exhibit anti-inflammatory effects. This is crucial for conditions such as arthritis and other inflammatory diseases.

  • Research Findings: Studies indicate that certain triazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Cytotoxicity Against Human Malignant Cell Lines:
    • A study evaluated a series of triazole derivatives for their anticancer properties. The results showed that specific modifications in the chemical structure significantly enhanced their efficacy against human cancer cells .
  • Antioxidative Effects in Cellular Models:
    • Research on related compounds demonstrated their ability to activate ERK1/2 pathways in rat pheochromocytoma cells (PC12), showcasing their potential in protecting against oxidative stress-induced cell death .

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